Calcium sulfate hemihydrate

Description

Properties

IUPAC Name |

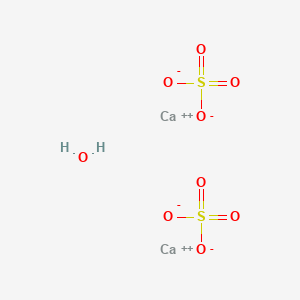

dicalcium;disulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ca.2H2O4S.H2O/c;;2*1-5(2,3)4;/h;;2*(H2,1,2,3,4);1H2/q2*+2;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMBKNNSYQHRCA-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(CaSO4)2.H2O, Ca2H2O9S2 | |

| Record name | PLASTER OF PARIS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1217 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7778-18-9 (Parent) | |

| Record name | Calcium sulfate hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90894798 | |

| Record name | Plaster of Paris | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Plaster of paris appears as white or yellowish, finely divided, odorless powder consisting mostly or entirely of calcium sulfate hemihydrate, CaSO4*1/2H2O. Forms a paste when it is mixed with water that soon hardens into a solid. Used in making casts, molds, and sculpture. Generally non-toxic., White or yellowish, finely divided, odorless powder; [NIOSH], FINE HYGROSCOPIC WHITE POWDER., White or yellowish, finely divided, odorless powder. | |

| Record name | PLASTER OF PARIS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Plaster of Paris | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PLASTER OF PARIS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1217 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PLASTER OF PARIS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/330 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Plaster of Paris | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0518.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.3 % at 77 °F (NIOSH, 2023), Solubility in water, g/100ml at 25 °C: 0.30, (77 °F): 0.3% | |

| Record name | PLASTER OF PARIS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PLASTER OF PARIS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1217 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Plaster of Paris | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0518.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.5 (NIOSH, 2023) - Denser than water; will sink, Density (for the alpha hemihydrate): 2.76 g/cm³, 2.5 | |

| Record name | PLASTER OF PARIS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PLASTER OF PARIS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1217 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PLASTER OF PARIS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/330 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Plaster of Paris | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0518.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | PLASTER OF PARIS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PLASTER OF PARIS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/330 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Plaster of Paris | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0518.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

26499-65-0, 10034-76-1 | |

| Record name | PLASTER OF PARIS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium sulfate hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plaster of Paris | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026499650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plaster of Paris | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, calcium salt, hydrate (2:2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Plaster of Paris (Ca(SO4).1/2H2O) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM SULFATE HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RW091J48V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PLASTER OF PARIS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1217 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PLASTER OF PARIS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/330 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

325 °F (Loses H2O) (NIOSH, 2023), 163 °C, 325 °F (loses H₂O), 325 °F (Loses H2O) | |

| Record name | PLASTER OF PARIS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PLASTER OF PARIS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1217 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PLASTER OF PARIS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/330 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Plaster of Paris | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0518.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis Methodologies and Advanced Production Pathways

Conversion from Calcium Sulfate (B86663) Dihydrate (Gypsum)

The transformation of gypsum into calcium sulfate hemihydrate is a dehydration reaction represented by the general equation:

CaSO₄·2H₂O + heat → CaSO₄·0.5H₂O + 1.5H₂O

This conversion is principally managed through two main pathways: thermal dehydration, which uses heat and pressure, and solvent-assisted dehydration, which employs chemical agents to facilitate the process.

Thermal Dehydration Processes

Thermal dehydration involves heating gypsum to remove a portion of its water of crystallization. The specific conditions of temperature and pressure determine the resulting polymorph of the hemihydrate. The α-hemihydrate (alpha-hemihydrate), characterized by well-formed, prismatic crystals, is typically produced through "wet" calcination methods, whereas β-hemihydrate, composed of smaller, irregular, and more porous crystals, results from "dry" calcination at atmospheric pressure. The following sections focus on methods for producing the industrially significant α-hemihydrate.

The autoclave method is a widely used commercial process for producing high-purity α-calcium sulfate hemihydrate. nih.gov This hydrothermal technique involves heating gypsum in a sealed vessel (autoclave) in the presence of saturated steam or a liquid water phase at elevated temperature and pressure. scirp.orgmdpi.com The mechanism proceeds via a dissolution and recrystallization process. Gypsum dissolves in the hot aqueous phase, and the less soluble α-hemihydrate nucleates and grows as well-defined, typically hexagonal, columnar crystals. mdpi.comnih.gov

The process parameters are critical for controlling the crystal morphology and purity of the product. Typical conditions involve temperatures ranging from 110°C to 180°C and pressures from approximately 138 kPa to 2.7 MPa. nih.govscirp.orggoogle.comgoogle.com The duration of the autoclaving can vary from 30 minutes to several hours, depending on the raw material and desired product characteristics. nih.govscirp.org For instance, one study successfully synthesized surgical-grade α-hemihydrate with a purity of about 98.6% by treating gypsum at 140°C and 2.7 MPa for 4 hours. nih.gov The use of pressurized steam creates an environment that facilitates the formation of larger, more stable α-hemihydrate crystals compared to atmospheric methods. mdpi.com

| Temperature (°C) | Pressure | Duration (hours) | Starting Material | Reference |

|---|---|---|---|---|

| 100 - 150 | 138 - 414 kPa | 4 - 6 | FGD Gypsum | scirp.orgdbc.wroc.pl |

| 140 | 2.7 MPa | 4 | Commercial Gypsum Powder | nih.gov |

| 110 - 180 | Saturated Steam Pressure | Not Specified | Molded Gypsum Body | google.com |

| 120 | Not Specified | 4 | FGD Gypsum Slurry | researchgate.net |

An alternative to the energy-intensive autoclave process is the dehydration of gypsum under atmospheric pressure. dbc.wroc.pl This method, often termed the hydrothermal method, typically involves heating gypsum in aqueous solutions containing high concentrations of salts or acids. scirp.orgdbc.wroc.pl The presence of these solutes, such as sodium chloride (NaCl) or calcium chloride (CaCl₂), reduces the activity of water in the solution, thereby lowering the transition temperature required for the conversion of dihydrate to hemihydrate. dbc.wroc.plresearchgate.net

This process is generally conducted at temperatures near the boiling point of the solution (approximately 90°C to 100°C). dbc.wroc.plresearchgate.net Research has shown that α-hemihydrate can be successfully prepared from flue gas desulfurization (FGD) gypsum in various salt solutions (e.g., NaCl, MgCl₂, CaCl₂) with electrolyte concentrations of 15-50 wt% at temperatures near boiling. dbc.wroc.pl Pilot-scale experiments have confirmed the feasibility of this process, yielding high-quality α-hemihydrate in a Ca–K–Mg chloride solution at 94 ± 2°C under atmospheric pressure. researchgate.net While avoiding the high pressures and associated costs of autoclaving, this method requires careful control of solution chemistry and may necessitate subsequent washing steps to remove residual salts from the product.

The rate and mechanism of the conversion of calcium sulfate dihydrate to hemihydrate are governed by several interconnected factors. The transformation is not a simple solid-state dehydration but a complex process involving nucleation and crystal growth, often described by kinetic models like the Avrami-Erofe'ev equation. acs.orgnih.gov

Temperature and Water Vapor Pressure: These are the most critical parameters. The dehydration pathway is highly dependent on the ambient temperature and the partial pressure of water vapor (p(H₂O)). nih.govacs.org At low water vapor pressures, gypsum may dehydrate directly to an anhydrous form in a single step. nih.govacs.org At higher water vapor pressures, the reaction proceeds in two steps, with this compound forming as a distinct intermediate phase. nih.govcdnsciencepub.com Increasing temperature generally accelerates the transformation, while increasing water vapor pressure can slow the reaction rate. acs.orgresearchgate.net

Particle Size: The particle size of the starting gypsum material has a significant impact on the transformation rate. scirp.org Smaller, more finely divided gypsum particles present a larger surface area for the reaction, leading to faster dehydration kinetics compared to larger crystals. scirp.org Studies have shown a clear correlation where smaller gypsum particles require shorter reaction times for complete conversion to hemihydrate. scirp.org

Impurities: The presence of impurities in the raw gypsum, which is common in industrial by-products like FGD gypsum or phosphogypsum, can significantly inhibit the dehydration process. acs.orgresearchgate.net Soluble impurities such as ions of iron (Fe³⁺), aluminum (Al³⁺), and magnesium (Mg²⁺), as well as compounds like calcium carbonate (CaCO₃) and calcium sulfite (B76179) (CaSO₃), can retard the transformation kinetics by increasing the energy barrier for nucleation of the hemihydrate phase. acs.orgresearchgate.net The order of inhibition for certain ions has been identified as Al³⁺ > Fe³⁺ > Mg²⁺. acs.org

| Factor | Effect on Dehydration Rate | Mechanism / Observation | Reference |

|---|---|---|---|

| Increasing Temperature | Increases | Provides energy to overcome the activation barrier for dehydration. | acs.orgresearchgate.net |

| Increasing Water Vapor Pressure | Decreases (generally) | Slows the transformation rate; stabilizes the hemihydrate intermediate. | nih.govcdnsciencepub.comresearchgate.net |

| Decreasing Particle Size | Increases | Provides a larger surface area for the dissolution-recrystallization reaction. | scirp.orgscirp.org |

| Presence of Impurities (e.g., Al³⁺, Fe³⁺, CaSO₃) | Decreases | Inhibits nucleation of the hemihydrate phase, increasing the induction time. | acs.orgresearchgate.net |

Atmospheric Steam/Solution Dehydration

Solvent-Assisted Dehydration

Solvent-assisted methods represent an alternative pathway for synthesizing this compound, often under milder conditions than traditional thermal processes. These techniques rely on the use of organic solvents to control the water activity of the reaction medium. researchgate.netmpg.de

The addition of organic solvents, particularly water-miscible ones like alcohols (e.g., ethanol (B145695), glycerol), to the aqueous suspension of gypsum is an effective way to produce α-hemihydrate. dbc.wroc.plsci-hub.se The primary role of the organic solvent is to reduce the activity of water, which in turn promotes the dehydration of gypsum at lower temperatures than in pure water. dbc.wroc.pl For example, β-hemihydrate crystals can be produced from dihydrate in a 70% glycerol-water solution at 110°C. sci-hub.se

Beyond simply reducing water activity, some organic solvents can also act as crystal habit modifiers. dbc.wroc.pl They can adsorb onto the surfaces of the growing hemihydrate crystals, influencing their morphology and particle size. dbc.wroc.pl For instance, a one-pot synthesis method using a calcium chloride:ethanol:water solvent system has been shown to produce rod-like α-calcium sulfate hemihydrate structures. mdpi.com While these methods offer potential energy savings and control over product morphology, challenges related to solvent recovery and recycling need to be addressed for large-scale industrial application. dbc.wroc.pl

Organic Solvent Systems

Mechanical Activation (Solvent-Assisted Milling)

Mechanical activation, specifically through solvent-assisted milling or grinding, presents a sustainable, low-energy alternative to traditional thermal dehydration for producing this compound. researchgate.net This method involves milling gypsum in the presence of a solvent, which facilitates the transformation to bassanite by the action of shear forces, eliminating the need for energy-intensive heating processes. researchgate.net The reaction can be completed in approximately 200 minutes of milling. researchgate.net

While some approaches have explored extensive milling times, solvent-assisted grinding is noted as a promising technique to reduce energy consumption. mpg.de This pathway is part of a broader effort to develop more sustainable industrial processes for bassanite production, focusing on increasing energy efficiency and reducing the carbon footprint associated with conventional methods. researchgate.net

Direct Precipitation from Solution

Direct precipitation from solution is a versatile approach for synthesizing this compound, allowing for significant control over the final product's characteristics. This can be achieved through various methods, including aqueous precipitation, high-gravity reactive precipitation, and synthesis at ambient conditions, often utilizing specific chemical precursors to guide the reaction.

Aqueous Precipitation Methods

This compound can be synthesized via direct precipitation from aqueous solutions, often involving the controlled mixing of solutions containing calcium and sulfate ions. google.com The process can be designed to be free of organic solvents, offering a "greener" synthesis route. rsc.org Research has shown that bassanite can be formed from aqueous solutions at room temperature through the use of specific additives that modulate hydration during crystallization. rsc.org

One method involves reacting potassium sulfate (K₂SO₄) and calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O) in a concentrated calcium chloride (CaCl₂) solution. researchgate.net In this system, calcium sulfate dihydrate (CSD) forms as an intermediate phase, which then converts to this compound. researchgate.net The rate of this conversion is significantly accelerated by increasing the concentration of the CaCl₂ solution. researchgate.net By fixing the reaction temperature at 90°C, the product evolves with increasing CaCl₂ concentration in the sequence: CSD → CSD + β-CSH → CSD + β-CSH + α-CSH → α-CSH. researchgate.net Another approach uses calcium nitrate tetrahydrate and sodium sulfate anhydrous as precursors in an aqueous precipitation method to synthesize anhydrous calcium sulfate, which involves a hemihydrate intermediate. aip.org

High-Gravity Reactive Precipitation

High-gravity reactive precipitation is an advanced technique for preparing α-calcium sulfate hemihydrate (α-CSH), particularly noted for producing crystals with a low aspect ratio. acs.orgacs.org This method utilizes a rotating packed bed (RPB) reactor to intensify micromixing and mass transfer, creating a homogeneous supersaturation environment that is beneficial for the nucleation and growth of uniform particles. acs.org

In a typical process, a calcium sulfate dihydrate (CSD) precursor is first precipitated in the RPB reactor by reacting soluble sulfate and calcium salts. acs.org The precipitation time for the CSD precursor in the RPB is dramatically reduced to as little as 1 second, compared to 30 minutes in a conventional stirred tank reactor (STR). acs.org The resulting CSD precursor exhibits more regular, short-rod shapes and a smaller size. acs.org This CSD precursor is then converted to α-CSH using a salt solution method, for example, in a CaCl₂ solution with a small amount of citric acid (e.g., 0.06 wt%) under atmospheric pressure. acs.orgacs.org The use of ethanol as a morphology modifier during the initial precipitation can further refine the crystal shape. acs.orgacs.org

Table 2: Comparison of CSD Precursor Synthesis: RPB vs. STR

| Feature | Rotating Packed Bed (RPB) | Stirred Tank Reactor (STR) | Source(s) |

|---|---|---|---|

| Precipitation Time | 1 second | 30 minutes | acs.org |

| Particle Shape | Regular, short rods | Irregular | acs.org |

| Particle Size | Smaller | Larger | acs.org |

| Compressive Strength of Final Material | 2-3 times higher | Lower | acs.org |

Room Temperature and Atmospheric Pressure Synthesis Approaches

Synthesizing this compound at room temperature and atmospheric pressure offers a significant advantage in terms of energy savings and process simplicity. rsc.orgnih.gov One successful one-step method involves mixing solid calcite (CaCO₃) with dilute sulfuric acid in methanol (B129727) at 20°C and 1 atm. nih.govacs.orgacs.org This process yields bassanite nanofibers, which form through the reaction of calcite and H⁺ ions on the crystal surface to produce Ca²⁺, H₂O, and CO₂. acs.org The locally generated Ca²⁺ and H₂O then react with sulfate ions (SO₄²⁻) on the calcite surface to form the bassanite nanofibers. nih.govacs.org

Another approach achieves the synthesis of bassanite in an organic solvent-free aqueous solution at room temperature. rsc.org This is accomplished by using a combination of additives that work through orthogonal mechanisms to control the local hydration environment and favor the formation of bassanite over the thermodynamically more stable gypsum. rsc.org Additionally, nanosized this compound has been fabricated using a room-temperature microemulsion method, with surfactants like TritonX-114, SDBS, and CTAB used to control the morphology of the resulting nanoparticles. nih.gov

Use of Precursors (e.g., Calcium Nitrate Tetrahydrate, Sodium Sulfate Anhydrous, Calcite)

The choice of precursors is critical in directing the synthesis of this compound toward desired phases and morphologies.

Calcite (CaCO₃): Solid calcite is used as a starting material for the synthesis of bassanite nanofibers at room temperature. nih.govacs.orgacs.org The reaction is typically carried out by mixing calcite with dilute sulfuric acid in an alcohol solvent like methanol. nih.govacs.org The calcite surface acts as the reaction site for the formation of the hemihydrate. acs.org This precursor is also used in room-temperature microemulsion methods. nih.gov

Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O) and Sodium Sulfate Anhydrous (Na₂SO₄): These water-soluble precursors are used in aqueous precipitation methods. aip.org They are mixed in solution, typically via titration, to precipitate a calcium sulfate phase. aip.org Following precipitation, the product is filtered, dried, and calcined. aip.org While the end product in one study was anhydrous calcium sulfate, the process involves the formation and dehydration of calcium sulfate dihydrate and hemihydrate intermediates. aip.org A similar set of precursors, using potassium sulfate instead of sodium sulfate, has also been used to form a hemihydrate phase via a dihydrate intermediate in a concentrated CaCl₂ solution. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | CaSO₄·0.5H₂O |

| Bassanite | CaSO₄·0.5H₂O |

| Calcium sulfate dihydrate | CaSO₄·2H₂O |

| Gypsum | CaSO₄·2H₂O |

| Sodium chloride | NaCl |

| Calcite | CaCO₃ |

| Sulfuric acid | H₂SO₄ |

| Methanol | CH₃OH |

| Calcium Nitrate Tetrahydrate | Ca(NO₃)₂·4H₂O |

| Sodium Sulfate Anhydrous | Na₂SO₄ |

| Potassium Sulfate | K₂SO₄ |

| Calcium Chloride | CaCl₂ |

| Citric acid | C₆H₈O₇ |

| Ethanol | C₂H₅OH |

| TritonX-114 | C₁₅H₂₄O(C₂H₄O)n |

| Sodium dodecylbenzenesulfonate (SDBS) | C₁₈H₂₉NaO₃S |

| Cetyltrimethylammonium bromide (CTAB) | C₁₉H₄₂BrN |

| Water | H₂O |

Utilization of Industrial By-products as Feedstock

The synthesis of this compound is progressively moving towards the use of industrial by-products, primarily phosphogypsum and flue gas desulfurization (FGD) gypsum, as alternative feedstocks to natural gypsum. mdpi.comdbc.wroc.pl This approach not only addresses the disposal challenges associated with these waste materials but also conserves natural resources. batchcrete.net.au

Phosphogypsum Conversion

Phosphogypsum is a major by-product of the phosphoric acid industry. ues.rs.ba Its principal component is calcium sulfate dihydrate, making it a viable raw material for this compound production. acs.org However, the presence of impurities in phosphogypsum necessitates purification steps before it can be effectively utilized. ues.rs.ba

Various methods are being explored for the conversion of phosphogypsum into high-value α-calcium sulfate hemihydrate. rsc.orgrsc.org One promising technique is hydrothermal synthesis in a salt solution, which can be enhanced by microwave irradiation. rsc.orgrsc.org Research has shown that microwave heating can significantly shorten the reaction time compared to conventional methods. rsc.orgrsc.org For instance, short columnar α-calcium sulfate hemihydrate crystals have been successfully synthesized from phosphogypsum in a CaCl2 solution with citric acid monohydrate as a modifier within 210 minutes using microwave radiation. rsc.org Under the same conditions, conventional heating failed to produce the desired transformation. rsc.org

Another approach involves a Cl-free one-pot synthesis in a Na2SO4 aqueous solution. acs.org This method has been used to transform phosphogypsum into single-crystal α-calcium sulfate hemihydrate regular hexagonal microplates at 98 °C with the assistance of sodium citrate (B86180). acs.org The conversion is influenced by the concentration of the Na2SO4 solution, with lower water activity favoring the transformation from dihydrate to hemihydrate. acs.org

The conversion of phosphogypsum can also be achieved through a process involving nitric acid. google.com In this method, phosphogypsum is recrystallized using concentrated nitric acid at elevated temperatures, typically between 40 and 100 °C. google.com The resulting this compound is virtually free of impurities and suitable for various applications. google.com

Table 1: Comparison of Phosphogypsum Conversion Methods

| Method | Reagents | Temperature | Key Findings |

|---|---|---|---|

| Microwave-assisted Hydrothermal Synthesis | CaCl2 solution, Citric Acid Monohydrate | 95 °C | Significantly reduces reaction time compared to conventional heating. rsc.orgrsc.org |

| One-pot Synthesis | Na2SO4 aqueous solution, Sodium Citrate | 98 °C | Produces single-crystal regular hexagonal microplates. acs.org |

| Nitric Acid Recrystallization | Concentrated Nitric Acid | 40 - 100 °C | Yields a highly pure product. google.com |

Flue Gas Desulfurization (FGD) Gypsum Utilization

Flue gas desulfurization (FGD) gypsum is a by-product of coal-fired power plants, generated during the removal of sulfur dioxide from flue gases. scribd.comnih.gov It is a high-purity form of calcium sulfate dihydrate and is widely used as a substitute for natural gypsum in various applications, including the manufacturing of plasterboard and cement. scribd.comatlantis-press.comzkg.de

The utilization of FGD gypsum for producing this compound, particularly the α-form, is an area of active research. dbc.wroc.pl The autoclave process, which involves heating the FGD gypsum under pressure, is a commercially established method but is energy-intensive. dbc.wroc.pl To overcome this, alternative methods are being developed, such as hydrothermal synthesis in a mixed salt solution at atmospheric pressure. nih.gov This method has been shown to be controlled by dissolution and recrystallization mechanisms, where the FGD gypsum dissolves in the salt solution, and then α-calcium sulfate hemihydrate crystals precipitate. nih.gov

Research has also focused on the synthesis of this compound whiskers (CSHW) from FGD gypsum through hydrothermal methods. mdpi.com These whiskers have unique properties, such as a high aspect ratio and high tensile strength, making them valuable in various applications. mdpi.com

The use of FGD gypsum in construction materials can significantly reduce the carbon footprint compared to using natural gypsum. mdpi.comresearchgate.net For example, research has shown that fully substituting natural gypsum with FGD gypsum can reduce the carbon footprint of calcined gypsum by 25%. researchgate.net

Table 2: Applications and Benefits of FGD Gypsum Utilization

| Application | Key Findings | Environmental Benefit |

|---|---|---|

| Plasterboard Manufacturing | Can completely substitute natural gypsum. scribd.com | Reduces the need for mining natural gypsum. batchcrete.net.au |

| Cement Production | Used as a retarder to control setting time. atlantis-press.com | Lowers the carbon footprint of cement production. khaitanbioenergy.com |

| α-Calcium Sulfate Hemihydrate Synthesis | Can be produced via energy-efficient hydrothermal methods. nih.gov | Provides a high-value use for an industrial by-product. dbc.wroc.pl |

Sustainable Synthesis Approaches and Environmental Impact Reduction

The industrial production of this compound, traditionally through the thermal dehydration of gypsum, is an energy-intensive process with a significant carbon footprint. rsc.orgrsc.org Consequently, there is a growing focus on developing sustainable synthesis approaches that minimize environmental impact.

Energy Efficiency Optimization

Efforts to optimize energy efficiency in this compound production are centered on reducing the energy consumed during the calcination process. mpg.de Traditional methods, such as the autoclave process, require high temperatures and pressures, leading to significant energy consumption. dbc.wroc.pl

Alternative "wet" dehydration methods are being explored that operate at lower temperatures. mpg.de These methods often involve the use of salt or inorganic acid solutions to lower the transition temperature from dihydrate to hemihydrate. dbc.wroc.pl For example, the conversion can be achieved in solutions of NaCl, MgCl2, CaCl2, and others at temperatures between 90°C and the boiling point under normal pressure. dbc.wroc.pl

Solution-based processing in hypersaline brines has emerged as a rapid and energy-efficient method. mpg.de This approach allows for the direct and reversible conversion of gypsum to bassanite (this compound) at temperatures below the boiling point of water, which can significantly reduce energy losses. mpg.dempg.de The high heat capacity of the liquid water solutions used in these processes can be further leveraged by using insulated, closed-loop reactors to enhance energy efficiency. mpg.dempg.de

Microwave-assisted synthesis is another energy-efficient alternative. rsc.org The ability of phosphogypsum and CaCl2 solutions to absorb microwaves efficiently allows for rapid heating and a shorter reaction time compared to conventional heating methods. rsc.org

Carbon Footprint Reduction

Reducing the carbon footprint of this compound production is a key aspect of sustainable manufacturing. rsc.orgrsc.org The primary strategy for achieving this is to move away from energy-intensive thermal dehydration of mined gypsum. rsc.orgrsc.org

The utilization of industrial by-products like FGD gypsum is a significant step in this direction. researchgate.net The production of calcined gypsum from FGD gypsum has been shown to have a 25.2% lower carbon dioxide emission compared to using natural gypsum. researchgate.net This is largely because the energy-intensive mining and crushing processes are eliminated. mdpi.com

Furthermore, recycling gypsum from construction and demolition waste contributes to a circular economy and lowers carbon emissions. batchcrete.net.au The energy required to recycle gypsum is considerably lower than that needed to produce it from raw materials. batchcrete.net.au

Waste Heat Recovery Strategies

In the context of gypsum calcination, waste heat from kilns can be captured and reused. operationalgroup.com For example, heat exchangers can be employed to recover heat from the exhaust air stream and use it to preheat combustion air or as make-up process air. operationalgroup.com The return on investment for such systems is estimated to be between 18 and 24 months. operationalgroup.com

Another innovative approach is to utilize waste heat from other industrial processes, such as cement manufacturing. researchgate.net The high-temperature heat released from cement rotary kilns can potentially be used for the calcination of phosphogypsum, reducing the need for fossil fuels and the associated greenhouse gas emissions. researchgate.net Energy-saving gypsum calcination systems are being designed to recycle the waste heat from humid gas and fluidizing agents, leading to high energy utilization rates. google.com These systems can be applied to both natural gypsum and industrial by-products like FGD gypsum and phosphogypsum. google.com

Hydration and Setting Mechanisms

Dissolution-Reprecipitation Mechanism

The setting of calcium sulfate (B86663) hemihydrate is a classic example of a phase transformation occurring via a dissolution-reprecipitation pathway. oup.com This mechanism involves the dissolution of the metastable hemihydrate, which leads to a supersaturated solution from which the more stable dihydrate phase crystallizes. oup.comnih.gov The entire process can be summarized as: CaSO₄·0.5H₂O + 1.5H₂O → CaSO₄·2H₂O + Heat. sci-hub.se

Upon mixing with water, calcium sulfate hemihydrate (CaSO₄·0.5H₂O) begins to dissolve, releasing calcium (Ca²⁺) and sulfate (SO₄²⁻) ions into the solution. publish.csiro.au This initial step is crucial as it provides the building blocks for the subsequent formation of the dihydrate. The rate of dissolution is influenced by factors such as the specific surface area of the hemihydrate particles, the water-to-solid ratio, and the ambient temperature. sci-hub.se There are two forms of hemihydrate, α and β, which differ in their physical properties and reactivity. researchgate.net The β-form is generally more reactive due to its higher surface area. sci-hub.se

A critical aspect of the setting process is the difference in solubility between the hemihydrate and the dihydrate forms. This compound is significantly more soluble in water than calcium sulfate dihydrate (gypsum). google.comresearchgate.net As the hemihydrate dissolves, the concentration of Ca²⁺ and SO₄²⁻ ions in the solution rapidly surpasses the saturation point for the much less soluble dihydrate. uoanbar.edu.iq This creates a state of supersaturation with respect to gypsum, which acts as the thermodynamic driving force for the precipitation of the dihydrate phase. mdpi.comlsu.edu The level of supersaturation is a key factor that dictates the rate of both nucleation and the subsequent growth of gypsum crystals. researchgate.net

Once the solution achieves a critical level of supersaturation, calcium sulfate dihydrate (CaSO₄·2H₂O) begins to precipitate from the solution. researchgate.net This process typically occurs in the form of interlocking needle-like crystals. sci-hub.se The precipitation of the dihydrate consumes the dissolved ions, which in turn lowers their concentration in the solution. This allows more of the hemihydrate to dissolve to re-establish the supersaturated state. This cyclical process of hemihydrate dissolution and dihydrate precipitation continues until all the hemihydrate has been converted. uoanbar.edu.iq The resulting network of intergrown gypsum crystals is responsible for the final strength and rigidity of the set material. sci-hub.se

Supersaturation with Respect to Calcium Sulfate Dihydrate

Nucleation and Crystal Growth Kinetics of Calcium Sulfate Dihydrate

The kinetics of the transformation from hemihydrate to dihydrate are controlled by the rates of nucleation (the formation of new crystal embryos) and the subsequent growth of these crystals. iucr.org These factors ultimately determine the microstructure and mechanical properties of the final set gypsum.

In the hydration of this compound, nucleation is predominantly heterogeneous. sci-hub.sepublish.csiro.auresearchgate.net This means that new gypsum crystals form on the surfaces of existing solid particles rather than spontaneously within the bulk solution (a process known as homogeneous nucleation). The undissolved hemihydrate particles themselves serve as the primary sites for this heterogeneous nucleation. acs.org This is because the energy barrier for forming a new phase is significantly lower on a pre-existing surface. Impurities or other fine particles within the mixture can also act as nucleation sites. mdpi.com The rate of heterogeneous nucleation is a critical parameter that influences the number and size of the dihydrate crystals, thereby shaping the microstructure of the set plaster. sci-hub.se

The following table summarizes the general effects of adding gypsum seed crystals on the hydration of this compound:

| Parameter | Without Seed Crystals | With Gypsum Seed Crystals |

| Induction Period | Longer | Shorter lsu.edu |

| Setting Time | Slower | Faster uoanbar.edu.iq |

| Crystal Size | Generally larger, fewer crystals | Generally smaller, more numerous crystals sci-hub.se |

| Initial Reaction Rate | Lower | Higher |

Avrami-Erofeev Model Application

The Avrami-Erofeev model is frequently used to analyze the isothermal crystallization kinetics of this compound hydration. researchgate.netmdpi.comresearchgate.net The model describes the extent of reaction (α) as a function of time (t), a rate constant (k), and a reaction exponent (n) which provides insight into the nucleation and growth mechanism. The sigmoidal shape of the hydration curve for this compound aligns well with the Avrami-Erofeev model. researchgate.netmdpi.com Studies have shown that this model can be effectively fitted to experimental data, particularly for the α-form of this compound. nih.govnih.govresearchgate.net The rate of reaction in the Avrami model generally increases with the addition of gypsum seeds, which act as accelerators, while the significance of the nucleation phase diminishes. nih.govnih.gov

The general equation for the Avrami-Erofeev model is: α = 1 - exp[-k(t-t₀)ⁿ] where:

α is the fraction of material transformed at time t

k is the rate constant

t₀ is the induction time

n is the Avrami exponent, which relates to the dimensionality of crystal growth and the nature of nucleation.

Apparent Activation Energies for Nucleation and Growth

| Process | Apparent Activation Energy (kJ/mol) | Reference |

|---|---|---|

| Nucleation (DH to α-HH) | 124 | researchgate.netmdpi.com |

| Growth (DH to α-HH) | 810 | researchgate.netmdpi.com |

| Gypsum Precipitation | ~30 | mdpi.com |

Influence of Additives on Hydration Kinetics and Product Morphology

Additives are commonly introduced to modulate the hydration rate of this compound for various industrial applications. researchgate.net These additives can be broadly categorized as accelerators, which shorten the setting time, and retardants, which prolong it.

Accelerators (e.g., K₂SO₄, ZnSO₄)

Potassium sulfate (K₂SO₄) and zinc sulfate (ZnSO₄) are effective accelerators for the hydration of this compound. Accelerators function by either increasing the rate of dissolution of the hemihydrate or by providing additional nucleation sites for gypsum crystal growth. sci-hub.seresearchgate.net More soluble accelerators primarily enhance the rate of crystal growth, whereas less soluble ones have a more pronounced effect on the nucleation rate. researchgate.net The addition of accelerators like K₂SO₄ leads to a reduction in the time required to reach 50% conversion and maximum conversion. For instance, accelerators can decrease the conversion times to the range of 5 to 20 minutes.

Retardants (e.g., Citric Acid, Tartaric Acid, Sodium Triphosphate, Poly(acrylic acid), Poly(styrene-4-sulfonate), Magnesium Ions)

A variety of substances act as retardants in the hydration of this compound. These include organic acids such as citric acid and tartaric acid, phosphates like sodium triphosphate, and polymers such as poly(acrylic acid) and poly(styrene-4-sulfonate). rsc.orgresearchgate.net Magnesium ions (Mg²⁺) also exhibit a retarding effect. rsc.orgresearchgate.netleeds.ac.uk

Retardants generally operate by adsorbing onto the surfaces of either the dissolving hemihydrate particles or the newly formed gypsum nuclei, thereby inhibiting further dissolution or growth. acs.orgnih.gov Citric acid, for example, is known to significantly delay the setting process. csic.esmdpi.com The use of retardants like citric acid and tartaric acid can increase the time to reach 50% hydration to between 11 and 49 minutes. Polymers such as poly(acrylic acid) have been shown to be effective in inhibiting gypsum precipitation. researchgate.net Magnesium ions can retard nucleation, with a 0.01 M concentration showing a strong effect at moderate supersaturation. researchgate.netacs.org

Effect on Induction Period

The induction period is the initial stage of hydration where dissolution of hemihydrate occurs, and stable nuclei of gypsum are formed. Additives can significantly alter the duration of this period. Accelerators, by providing seeding sites or increasing dissolution rates, shorten the induction period. researchgate.netwiley.com Conversely, retardants prolong the induction period. ijoer.com Citric acid and other carboxylic acids have been shown to affect the formation of critical-sized gypsum nuclei during this phase. tainstruments.com The presence of retarders like weak organic acids and their salts, as well as salts of phosphoric or boric acid, is generally observed to lengthen the induction period. sci-hub.se Magnesium ions have also been shown to increase the induction time of gypsum nucleation. leeds.ac.uknih.gov

Modulation of Crystal Growth Rate

Additives not only affect the kinetics of hydration but also modulate the growth rate and morphology of the resulting gypsum crystals. Accelerators like potassium sulfate primarily increase the rate of crystal growth. researchgate.net Retardants, on the other hand, can hinder crystal growth. Citric acid, for instance, appears to reduce the effective supersaturation during gypsum growth rather than directly blocking growth sites. mdpi.com Magnesium ions are thought to impede crystal growth by blocking kink sites on the crystal surface. mdpi.comnih.gov The presence of certain polymers can also slow down the growth of gypsum crystals. researchgate.net The modulation of crystal growth by additives ultimately impacts the microstructure and mechanical properties of the final set plaster. tainstruments.com

| Additive Type | Example Additives | Effect on Induction Period | Effect on Crystal Growth Rate | Reference |

|---|---|---|---|---|

| Accelerator | K₂SO₄, ZnSO₄ | Decreases | Increases | researchgate.netwiley.com |

| Retardant | Citric Acid, Tartaric Acid | Increases | Decreases (by reducing effective supersaturation) | sci-hub.semdpi.comtainstruments.com |

| Sodium Triphosphate | Increases | Inhibits precipitation rate | researchgate.netrsc.orgresearchgate.net | |

| Poly(acrylic acid), Poly(styrene-4-sulfonate) | Increases | Inhibits precipitation | rsc.orgresearchgate.netresearchgate.net | |

| Magnesium Ions (Mg²⁺) | Increases | Decreases (by blocking kink sites) | mdpi.comleeds.ac.uknih.gov |

Control of Product Morphology

The morphology of the final dihydrate crystals, which dictates the mechanical properties of the set gypsum, can be meticulously controlled through various strategies. These include the use of chemical additives and adjusting synthesis conditions. rsc.orgnih.govacs.org Additives, in particular, play a crucial role in modifying the crystal habit by selectively adsorbing onto specific crystal faces, thereby inhibiting or promoting growth in certain directions. rsc.orgwallgoeplastermachine.com

Research has shown that both inorganic and organic additives can significantly alter crystal morphology. For instance, aluminum chloride (AlCl₃) has been demonstrated to control the aspect ratio of this compound crystals during hydrothermal synthesis. rsc.org Increasing the concentration of AlCl₃ leads to a decrease in crystal length and a dramatic reduction in the aspect ratio, transforming whiskers into rods or even irregular nanogranules. rsc.org This is attributed to the preferential adsorption of Al³⁺ onto the side facets of the hemihydrate crystals. rsc.org

Similarly, surfactants can direct the morphology of calcium sulfate products. nih.govacs.org Cationic surfactants like cetyltrimethylammonium bromide (CTAB) can change the morphology of gypsum crystals from needle-like to tabular. researchgate.netnih.gov In contrast, anionic surfactants such as sodium dodecyl sulfate (SDS) can lead to an increase in fine crystals. researchgate.netnih.gov The effect of various additives on the morphology of calcium sulfate dihydrate is summarized in the table below.

| Additive | Effect on Crystal Morphology | Reference |

|---|---|---|

| Aluminum Chloride (AlCl₃) | Changes from whiskers to rods/nanogranules with increasing concentration. | rsc.org |

| Cetyltrimethylammonium bromide (CTAB) | Changes from needle-like to tabular. | researchgate.netnih.gov |

| Sodium Dodecyl Sulfate (SDS) | Increases the percentage of fine crystals. | researchgate.net |

| Sulfonated melamine-formaldehyde (SMF) resin | Promotes the reduction of crystal size. | e3s-conferences.org |

| Methylcellulose (MC) | Leads to narrower, more needle-like crystals. | e3s-conferences.org |

| Magnesium ions (Mg²⁺) | Results in longer and narrower crystals. | acs.orgcardiff.ac.uk |

| Lithium ions (Li⁺) | Results in longer and narrower crystals. | acs.orgcardiff.ac.uk |

The concentration of the additive is a critical parameter. For example, as the concentration of AlCl₃ increases from 0 to 7.5 × 10⁻² mol L⁻¹, the crystal length of this compound decreases from 130 μm to 0.1–0.3 μm. rsc.org This demonstrates the fine control that can be exerted over the final product's morphology.

Adsorption Mechanisms of Additives on Crystal Faces

The mechanism by which additives control crystal morphology is primarily through selective adsorption onto specific crystallographic faces of the growing dihydrate crystals. wallgoeplastermachine.com This adsorption alters the surface energy of the faces, thereby influencing their relative growth rates.

Organic additives, such as carboxylic acids and proteins, are particularly effective retarders. nih.gov Citric acid, for example, is known to be a highly efficient retarder, transforming the crystal morphology from columnar to block-like. nih.gov The retarding mechanism of organic acids often involves the complexation of calcium ions, which hinders the dissolution of hemihydrate and reduces the supersaturation of the liquid phase. This slows down the nucleation rate of dihydrate crystals.

Protein-based retarders, after dissolving in water, form a colloid that adsorbs onto the surface of the newly formed dihydrate crystals, creating a protective layer that hinders further crystal growth. nih.gov This adsorption is often selective. For instance, some retarders exhibit selective adsorption on the (111) crystal plane of gypsum, strongly suppressing growth along the c-axis and causing a change from a needle-like to a short, columnar shape. wallgoeplastermachine.com

Inorganic additives also influence crystal growth through adsorption. For instance, Mg²⁺, Li⁺, and K⁺ ions have been shown to adsorb to the newly forming surfaces of growing gypsum crystals. acs.orgcardiff.ac.uk In contrast, Na⁺ can become partially incorporated into the gypsum structure. leeds.ac.uk The adsorption of these ions can delay nucleation and growth. leeds.ac.uk

The interaction between the additive and the crystal surface can be either physical or chemical. For example, the water reducer FDN exhibits physical adsorption with a lower heat of adsorption, while HC shows chemical adsorption with a higher heat of adsorption and greater stability. wallgoeplastermachine.com

Microstructure Evolution during Hydration

The hydration of this compound is a dissolution-precipitation process where the hemihydrate grains progressively dissolve, and gypsum crystals nucleate and grow in the pore spaces between them. iucr.orgiucr.org This leads to the development of an intricate network of interlocking gypsum crystals, which is responsible for the mechanical strength of the final material. iucr.orgsci-hub.se

The evolution of the microstructure is a critical factor in determining the properties of the set gypsum. iucr.org In-situ observations using techniques like X-ray tomography have provided valuable insights into the kinetics of dissolution and growth, as well as the development of porosity. iucr.org

Pore Structure Development (e.g., Alpha vs. Beta Hemihydrate)

The two forms of this compound, α-hemihydrate and β-hemihydrate, exhibit different hydration characteristics that lead to distinct pore structures in the final gypsum product. sci-hub.se β-hemihydrate, consisting of flaky particles made of small crystals, has a higher specific surface area and requires more water to form a paste of standard consistency compared to the well-formed, larger crystals of α-hemihydrate. sci-hub.seresearchgate.net

This difference in water requirement directly impacts the initial porosity of the paste. The higher water-to-plaster ratio needed for β-hemihydrate results in a more porous initial structure. nih.govweebly.com During hydration, the average pore size in plasters made from α-hemihydrate tends to decrease, leading to a fine pore structure. nih.gov In contrast, the pore size in set β-hemihydrate is generally larger. nih.gov

The final set gypsum is a porous material composed of interlocking needle-like crystals. sci-hub.se The porosity and pore size distribution are influenced by the initial hemihydrate type. For instance, α-hemihydrate phosphogypsum modified with cement and H-PDMS shows a decrease in total pore volume and a denser pore structure compared to the unmodified material, indicating a reduction in the connectivity of capillary pores. nih.gov

| Hemihydrate Type | Particle Characteristics | Water Requirement | Resulting Pore Structure | Reference |

|---|---|---|---|---|

| α-Hemihydrate | Well-formed, dense, regular, prismatic crystals. researchgate.netuomustansiriyah.edu.iq | Lower. weebly.com | Finer pore structure, lower porosity. nih.govnih.gov | researchgate.netnih.govweebly.comnih.govuomustansiriyah.edu.iq |

| β-Hemihydrate | Flaky, porous, irregular particles. sci-hub.senih.govuomustansiriyah.edu.iq | Higher. weebly.com | Larger pores, higher porosity. nih.govnih.gov | sci-hub.senih.govweebly.comnih.govuomustansiriyah.edu.iq |

Crystallographic Relationships between Phases

The transformation from this compound (bassanite) to calcium sulfate dihydrate (gypsum) involves a dissolution-precipitation mechanism. iucr.orgiucr.orgresearchgate.net Studies combining scanning 3D X-ray diffraction and phase contrast tomography have provided detailed in-situ information on the spatial and crystallographic relationship between these two phases during hydration. iucr.orgiucr.orgnih.gov

These studies have shown that gypsum initially nucleates and grows in the pore spaces between the dissolving hemihydrate grains. iucr.org Interestingly, direct epitaxial growth of gypsum crystals on the hemihydrate grains has not been observed in some studies. iucr.orgiucr.orgresearchgate.netnih.gov This suggests that the nucleation of gypsum is a separate event from the dissolution of hemihydrate, although the latter provides the necessary ions for the former to occur.

However, other research indicates that bassanite can provide a low-energy interface for the heterogeneous nucleation of gypsum. acs.org This suggests that while a direct, perfectly oriented overgrowth (epitaxy) might not always occur, the surface of the hemihydrate can still play a crucial role in facilitating the formation of gypsum nuclei. The formation of gypsum is described as a multi-stage process that can proceed via bassanite as an intermediate phase. acs.org

Role of Interfacial Energies in Crystal Growth

Interfacial energy, the excess energy at the interface between two phases, plays a critical role in the nucleation and growth of crystals. In the context of calcium sulfate dihydrate crystallization, the interfacial free energy between the crystal and the aqueous solution is a key parameter that governs the height of the nucleation barrier. gfz-potsdam.de

A lower interfacial energy facilitates nucleation. For homogeneous nucleation of gypsum from an aqueous solution, the effective interfacial energy has been estimated to be around 40 mJ/m². gfz-potsdam.de This value influences how readily gypsum can form under specific solution conditions.

Additives can modify the interfacial energy, thereby affecting crystal growth. Surfactants, for instance, can alter the surface energy of gypsum crystals. researchgate.netnih.gov Cationic surfactants like CTAB have been found to increase the surface energy, while anionic surfactants like SDS decrease it compared to a system without additives. researchgate.netnih.gov This change in surface energy is directly linked to the observed changes in crystal morphology.

The surface energy of gypsum can also be influenced by the roughness of the crystal surface, with effective surface energies increasing as the root-mean-square roughness decreases. researchgate.net Furthermore, retarders can work by adsorbing onto the surface of newly formed dihydrate crystal nuclei, which reduces the surface energy of the nuclei and inhibits their growth. jkcs.or.kr

Advanced Characterization Techniques in Research

Diffraction Techniques

Diffraction methods are fundamental in the solid-state characterization of calcium sulfate (B86663) hemihydrate, offering precise information on its crystal lattice and phase composition.

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

X-ray diffraction (XRD) is a primary technique for the phase identification and analysis of crystallinity in calcium sulfate hemihydrate. The XRD pattern of this compound displays characteristic peaks that allow for its distinction from other calcium sulfate phases, such as dihydrate (gypsum) and anhydrite. nih.govnih.gov For instance, typical XRD analysis of a synthesized powder may show most peaks corresponding to the standard hemihydrate pattern (ICDD 41-0224), confirming its formation. nih.gov However, traces of calcium sulfate dihydrate can also be detected if present. nih.gov

While standard XRD can readily identify the hemihydrate phase, distinguishing between the α- and β-forms can be challenging due to their identical crystal structures and similar diffraction patterns. nih.govresearchgate.net Research has focused on analyzing the microstructure parameters, such as crystallite size and microstress, to differentiate between the two forms. researchgate.net Studies have indicated that the primary difference contributing to the broadening of diffraction peaks is microstress within the material, with β-hemihydrate exhibiting higher microstress values (exceeding 0.001) compared to α-hemihydrate (0.00011-0.00044). researchgate.net The intensity of certain diffraction peaks can also be related to the crystal morphology, with preferential growth along a specific axis affecting the relative peak intensities. researchgate.net

Table 1: Key XRD Peaks for Calcium Sulfate Phases

| Phase | Key 2θ Peaks (Cu Kα radiation) | Reference |

|---|---|---|

| This compound (CSH) | ~14.7°, ~25.7°, ~29.8°, ~31.9° | nih.govmdpi.com |

Scanning 3D X-ray Diffraction (s3DXRD) for Spatial and Crystallographic Relationships

Scanning 3D X-ray diffraction (s3DXRD) is a powerful synchrotron-based technique that provides in-situ, multi-scale information about the spatial and crystallographic relationships within a material. iucr.orgnih.gov This method has been employed to study the hydration of this compound to gypsum, a critical process in the setting of plaster. researchgate.netresearcher.life By combining s3DXRD with phase contrast tomography (PCT), researchers can obtain the crystallographic structure, orientation, and position of individual crystalline grains during the reaction, while simultaneously visualizing their 3D morphology. nih.goviucr.orgnih.gov

This combined approach allows for an unprecedented look at the dissolution-precipitation process, offering insights into the reactivity of specific crystallographic facets of the hemihydrate. iucr.orgresearchgate.net For example, s3DXRD studies have shown no evidence of epitaxial growth of gypsum crystals on the hemihydrate grains, supporting a dissolution-precipitation mechanism. iucr.orgnih.gov The technique can generate grain maps showing all indexed hemihydrate grains and reconstruct their 3D orientation in space, providing detailed crystallographic and morphological information that is not accessible with conventional methods. researchgate.net

Spectroscopic Methods

Spectroscopic techniques are invaluable for probing the molecular vibrations and chemical bonding within this compound, providing complementary information to diffraction methods.

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify the functional groups present in this compound and to monitor its transformation. nih.govaip.org The FTIR spectrum of hemihydrate is characterized by specific absorption bands corresponding to the vibrations of sulfate ions (SO₄²⁻) and water molecules (H₂O). nih.gov

Key FTIR peaks for this compound include:

O–H stretching vibrations: Bands around 3560 cm⁻¹ and 3610 cm⁻¹. nih.gov

H₂O bending vibration: A peak at approximately 1620 cm⁻¹. nih.gov

SO₄²⁻ bending vibrations: Peaks around 600 cm⁻¹ and 660 cm⁻¹. nih.govsemanticscholar.org

SO₄²⁻ stretching vibrations: A series of peaks between 1000 cm⁻¹ and 1160 cm⁻¹. nih.gov

FTIR can also be used to follow the hydration of hemihydrate to dihydrate. nih.gov During this transformation, the O-H stretching bands shift to lower wavenumbers (around 3545 and 3402 cm⁻¹), and two distinct water bending vibrations appear at approximately 1686 and 1622 cm⁻¹, indicating the presence of two types of water molecules in the gypsum crystal structure. nih.gov The technique is sensitive enough to confirm the purity of a sample by showing the absence of foreign functional groups. nih.govwiley.com

Table 2: Characteristic FTIR Bands for this compound and Dihydrate

| Vibration | Hemihydrate (cm⁻¹) | Dihydrate (cm⁻¹) | Reference |

|---|---|---|---|

| O–H Stretching | 3610, 3560 | 3545, 3402 | nih.gov |

| H₂O Bending | 1620 | 1686, 1622 | nih.gov |

Raman Spectroscopy

Raman spectroscopy offers another vibrational spectroscopic method to characterize this compound, often complementing FTIR analysis. semanticscholar.orgscispace.com The technique can clearly distinguish between the different phases of the calcium sulfate-water system. scispace.commdpi.com The Raman spectrum of bassanite (hemihydrate) is distinct from that of gypsum and anhydrite. semanticscholar.orgmdpi.com

The main Raman band for bassanite is located at approximately 1017 cm⁻¹, which corresponds to the symmetric stretching mode of the sulfate anion. scispace.com This allows for its clear identification. scispace.com Raman spectroscopy has been successfully used to identify this compound crystals found within the wood of the Tamarix tree. semanticscholar.org Furthermore, in-situ thermo-Raman spectroscopy is a powerful tool for studying the dehydration of gypsum to hemihydrate and subsequent phase transformations. mdpi.comacs.org Research has also demonstrated that Raman band width measurements can be used to quantitatively discriminate between α- and β-bassanite, which is attributed to differences in their crystallinity. mdpi.com

Microscopic and Imaging Techniques

Microscopic and imaging techniques are essential for visualizing the morphology, size, and microstructure of this compound crystals, which are critical parameters influencing its physical properties.